2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-4-19-7-5-6-8-20(19)26-22(29)15-32-25-27-21-11-12-31-23(21)24(30)28(25)14-18-10-9-16(2)17(3)13-18/h5-13H,4,14-15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMJZLFVNDXPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=C(C=C4)C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.
Introduction of the Dimethylphenyl Group: This step might involve Friedel-Crafts alkylation or similar reactions to attach the 3,4-dimethylphenyl group to the core structure.
Attachment of the Sulfanyl Group: This can be done through nucleophilic substitution reactions.
Formation of the Acetamide Moiety: This step involves the reaction of the intermediate compound with 2-ethylphenylamine under suitable conditions to form the final acetamide structure.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine core, potentially forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
Chemistry
The compound is of interest in synthetic organic chemistry for the development of new reactions and methodologies involving thienopyrimidine derivatives.
Biology
In biological research, thienopyrimidine derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents.
Medicine
Medicinal chemistry explores these compounds for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of “2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide” would depend on its specific biological target. Generally, thienopyrimidine derivatives can interact with various molecular targets, including enzymes and receptors, through binding interactions that modulate their activity. This can involve inhibition of enzyme activity, receptor antagonism, or other pathways.
Comparison with Similar Compounds
Structural Variations in the Thienopyrimidinone Core
a) Substituents at Position 3:
- Target Compound : 3,4-Dimethylbenzyl group.
- CAS 585551-77-5: Ethyl group at position 3 and 5,6-dimethyl substituents on the thieno[2,3-d]pyrimidinone ring .
- CAS 687563-43-5 : 4-Chlorophenyl group at position 3 .
- CAS 1252926-55-8 : 3-Methoxybenzyl group at position 3 .
The methoxy group in CAS 1252926-55-8 introduces electron-donating effects, which may alter binding interactions .
b) Substituents at Position 2 (Sulfanyl-Acetamide Moiety):
- Target Compound : N-(2-ethylphenyl)acetamide.
- CAS 378775-68-9 : N-(4-nitrophenyl)acetamide with a strong electron-withdrawing nitro group .
- CAS 687563-43-5 : N-(4-methylphenyl)acetamide .
- CAS 1185079-82-6 : N-(4-ethylphenyl)acetamide .
Impact : The 2-ethylphenyl group in the target compound balances steric bulk and hydrophobicity. Nitro-substituted analogs (e.g., CAS 378775-68-9) may exhibit higher metabolic instability due to the nitro group’s redox activity .
Physicochemical Properties
Notes:
- The target compound has the highest molecular weight due to its 3,4-dimethylbenzyl substituent.
- Halogenated derivatives (e.g., CAS 687563-43-5) exhibit increased molecular weight but may face toxicity concerns .
Biological Activity
The compound 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. Its complex structure suggests a range of pharmacological properties, particularly in antimicrobial and anticancer applications.
Chemical Structure
The compound features a thienopyrimidine core linked to an acetamide group and various aromatic substituents. The molecular formula is , with a molecular weight of approximately 465.6 g/mol.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed antibacterial and antimycobacterial activity against various strains, including Escherichia coli , Staphylococcus aureus , and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for these compounds were determined to assess their potency.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 4c | S. aureus | 32 |
| 5e | E. coli | 16 |
| 5g | M. tuberculosis | 8 |
These findings suggest that the presence of specific substituents on the thienopyrimidine ring enhances antimicrobial activity.
Anticancer Activity
The thienopyrimidine scaffold is also linked to anticancer properties. Compounds derived from this structure have been reported to inhibit tumor growth in various cancer cell lines. For instance, derivatives have shown efficacy against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Thienopyrimidine derivatives may act as inhibitors of enzymes involved in nucleic acid synthesis or cell division.
- Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, they may trigger apoptotic pathways, promoting cell death.
Case Studies
Several studies have explored the biological activity of thienopyrimidine derivatives:
- Study on Antibacterial Activity : A series of thienopyrimidine compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 5-position significantly enhanced antibacterial efficacy .
- Anticancer Screening : Another investigation focused on the anticancer potential of substituted thienopyrimidines against various cancer cell lines. The study highlighted that compounds with electron-withdrawing groups exhibited higher cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
